9-(4,5-Bis(4-bromophenyl)-1H-imidazol-2-yl)acridine
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Overview
Description
9-(4,5-Bis(4-bromophenyl)-1H-imidazol-2-yl)acridine is a complex organic compound that features both imidazole and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4,5-Bis(4-bromophenyl)-1H-imidazol-2-yl)acridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be formed through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
9-(4,5-Bis(4-bromophenyl)-1H-imidazol-2-yl)acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
9-(4,5-Bis(4-bromophenyl)-1H-imidazol-2-yl)acridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 9-(4,5-Bis(4-bromophenyl)-1H-imidazol-2-yl)acridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole and acridine moieties. These interactions can modulate biological pathways and processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(4-bromophenyl)-2-phenyl-1H-imidazole: Similar in structure but lacks the acridine moiety.
9-(4-phenyl)anthracene: Contains an anthracene moiety instead of an acridine moiety.
Uniqueness
The uniqueness of 9-(4,5-Bis(4-bromophenyl)-1H-imidazol-2-yl)acridine lies in its combined imidazole and acridine structures, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
49573-11-7 |
---|---|
Molecular Formula |
C28H17Br2N3 |
Molecular Weight |
555.3 g/mol |
IUPAC Name |
9-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]acridine |
InChI |
InChI=1S/C28H17Br2N3/c29-19-13-9-17(10-14-19)26-27(18-11-15-20(30)16-12-18)33-28(32-26)25-21-5-1-3-7-23(21)31-24-8-4-2-6-22(24)25/h1-16H,(H,32,33) |
InChI Key |
UJHPVDWTCCRNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=NC(=C(N4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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